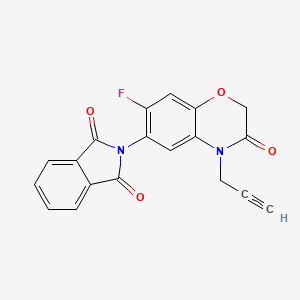

2-(7-Fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)isoindole-1,3-dione

Descripción general

Descripción

This compound is a benzoxazine that is N- (prop-2-yn-1-yl)-2H-1,4-benzoxazin-3 (4H)-one which is substituted at position 6 by a 1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl group and at position 7 by a fluorine .

Molecular Structure Analysis

The molecular formula of this compound is C19H15FN2O4. It is a complex structure with multiple functional groups including a benzoxazine ring and an isoindole ring .Aplicaciones Científicas De Investigación

Efficacy and Safety in Psychotic and Mood Disorders

Compounds structurally similar to the specified chemical have been evaluated for their efficacy and safety in the treatment of psychotic and mood disorders. For instance, Lurasidone, a benzisothiazole derivative, has shown promise for short-term treatment of schizophrenia and acute bipolar depression with a low risk of inducing weight gain, metabolic, or cardiac abnormalities. However, its risk of akathisia may exceed that of other modern antipsychotics, and further long-term testing in schizophrenia and bipolar disorder is needed (Pompili et al., 2018).

Amyloid Imaging in Alzheimer's Disease

Research on amyloid imaging ligands, including benzoxazinones and benzoxazolinones, has been pivotal in Alzheimer's disease diagnosis and management. These ligands have shown a robust difference in PIB retention between mild Alzheimer's disease patients and controls, providing a breakthrough in understanding the pathophysiological mechanisms and time course in amyloid deposits in the brain. The technique enables early detection of Alzheimer's disease and can be crucial in evaluating new anti-amyloid therapies (Nordberg, 2007).

Synthetic Utilities of Heterocyclic Compounds

Benzoxazole derivatives have shown a wide range of pharmacological properties due to their structural versatility. They are crucial in medicinal chemistry for designing drugs with antimicrobial, anti-cancer, anti-tuberculosis, anti-oxidant, and anti-inflammatory activities. The development of fast and efficient synthesis methods for benzoxazoles with various substituents has been highlighted as significant for advancing pharmaceutical chemistry (Özil & Menteşe, 2020).

Antifungal and Immunomodulating Activities

1,4-Benzothiazine azole derivatives, closely related to benzoxazoles, have been reviewed for their in vitro and in vivo antifungal activity. Their antifungal activity correlates with specific chemical characteristics, including the presence of ether substitution at the side chain. These compounds also exhibit immunomodulating activity, suggesting their potential in vivo activity through both direct antifungal effects and improvement of the protective immune response (Schiaffella & Vecchiarelli, 2001).

Mecanismo De Acción

Target of Action

The primary target of 2-(7-Fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)isoindole-1,3-dione is protoporphyrinogen oxidase (Protox) . Protox is a key enzyme in the heme and chlorophyll biosynthesis pathway in plants, making it an effective target for herbicidal action.

Mode of Action

The compound acts by inhibiting the activity of Protox . This inhibition prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of heme and chlorophyll. The accumulation of protoporphyrinogen IX leads to the production of reactive oxygen species, causing cell damage and ultimately plant death .

Biochemical Pathways

The affected biochemical pathway is the heme and chlorophyll biosynthesis pathway . The inhibition of Protox disrupts this pathway, leading to a deficiency in heme and chlorophyll. This deficiency impairs various cellular functions, including photosynthesis, leading to the death of the plant .

Pharmacokinetics

It is known that the compound is a contact herbicide, absorbed by foliage or germinating seedlings

Result of Action

The result of the compound’s action is the wilting, necrosis, and chlorosis of the plant within 24 hours of application . It effectively controls annual and biennial broadleaf weeds and grasses .

Safety and Hazards

Propiedades

IUPAC Name |

2-(7-fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11FN2O4/c1-2-7-21-15-9-14(13(20)8-16(15)26-10-17(21)23)22-18(24)11-5-3-4-6-12(11)19(22)25/h1,3-6,8-9H,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHVDPLCPFTZIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=CC=CC=C4C3=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Ethoxycarbonyl)piperidino]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3320595.png)

![(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B3320602.png)

![7-Methylene-2-oxaspiro[3.5]nonane](/img/structure/B3320625.png)

![6-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3320663.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carbonitrile](/img/structure/B3320672.png)